N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide is a synthetic amide derivative characterized by a cinnamamide backbone linked to a 1-methylindolin-5-yl-substituted hydroxyethyl group.
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-22-12-11-16-13-17(8-9-18(16)22)19(23)14-21-20(24)10-7-15-5-3-2-4-6-15/h2-10,13,19,23H,11-12,14H2,1H3,(H,21,24)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTXTEHISYXGDB-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Formation of the Cinnamamide Moiety: The cinnamamide moiety can be synthesized by reacting cinnamic acid with an amine under suitable conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the cinnamamide group can modulate the activity of enzymes or proteins. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound’s closest structural analogs involve variations in the indoline/indole core, substituents, or the cinnamamide linkage. Below is a comparative analysis of key derivatives:
Pharmacological and Physicochemical Comparisons
- Bioactivity :
- Substituent Effects :
- The 1-methyl group on the indoline ring in the target compound likely reduces oxidative metabolism compared to unsubstituted indoles (e.g., N-[2-(1H-indol-3-yl)ethyl]nicotinamide ) .
- Methoxy substituents (e.g., in N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide ) improve lipophilicity but may introduce CYP450 inhibition risks .
Q & A
Q. What are the optimized synthetic routes for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide, and how is reaction efficiency monitored?
Methodological Answer: The compound can be synthesized via a multi-step procedure involving:
- Step 1: Condensation of 1-methylindoline-5-carbaldehyde with a hydroxyethylamine derivative under reflux in glacial acetic acid (2–4 hours, monitored by TLC) .
- Step 2: Cinnamoyl chloride coupling to the intermediate in anhydrous dichloromethane with triethylamine as a base (0°C to RT, 12 hours).
- Purification: Recrystallization from ethanol/water (7:3 v/v) yields a purity >95%, confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Key Parameters: Reaction progress tracked via TLC (silica gel, UV visualization), and yield optimized by adjusting molar ratios (1:1.2 for amine:cinnamoyl chloride).
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer:
- Purity: Assessed via reversed-phase HPLC (Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (60:40) .
- Structural Confirmation:
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Cytotoxicity: MTT assay in HeLa and HepG2 cell lines (48-hour exposure, IC50 calculation) .
- Antimicrobial Activity: Broth microdilution against Staphylococcus aureus and Escherichia coli (MIC values reported in µg/mL) .
- Solubility: Measured in PBS (pH 7.4) and DMSO using nephelometry .
Advanced Research Questions
Q. How does stereochemistry at the hydroxyethyl moiety influence bioactivity, and how is it resolved?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers. Absolute configuration determined by X-ray crystallography (Cu-Kα radiation) .
- Bioactivity Correlation: Enantiomer-specific assays reveal >10-fold differences in cytotoxicity, with the R-configuration showing higher potency in kinase inhibition assays .
Q. What strategies address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized Protocols: Harmonize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis: Pool data from independent studies (e.g., IC50 values against breast cancer cell lines) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Target Engagement Studies: Use SPR (surface plasmon resonance) to measure direct binding affinity to proposed targets (e.g., Nrf2 pathway proteins) .
Q. How can structural modifications enhance the compound’s metabolic stability?
Methodological Answer:
- Modification Sites:
- In Vitro Stability: Assess half-life in human liver microsomes (HLM) with NADPH cofactor. Modified analogs show 2–3× longer t1/2 compared to parent compound .
Q. What computational methods predict binding modes to biological targets?
Methodological Answer:
Q. How are degradation products characterized under stress conditions?
Methodological Answer:
Q. What in vivo models are suitable for evaluating pharmacokinetics?
Methodological Answer:
Q. How does the compound interact with serum albumin, and what are the implications?
Methodological Answer:
- Fluorescence Quenching: Titrate compound into HSA (human serum albumin) solution. Stern-Volmer analysis shows static quenching (Ksv = 1.2 × 10^4 M−1), indicating strong binding .
- Thermodynamic Parameters: ΔH = −45.2 kJ/mol (van’t Hoff plot), suggesting hydrogen bonding and van der Waals interactions dominate .
Q. What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
-
HPLC-MS/MS: Detect impurities at 0.1% level using MRM (multiple reaction monitoring). Key transitions:
Impurity Precursor > Product Ion (m/z) Des-methyl analog 321 > 148 Oxidized indoline 337 > 165
Q. How can contradictory cytotoxicity data in 2D vs. 3D cell models be resolved?
Methodological Answer:
- 3D Spheroid Assays: Compare IC50 in MCF-7 monolayers (2D: 12 µM) vs. spheroids (3D: 48 µM). Reduced efficacy in 3D models attributed to poor penetration (measured via confocal microscopy with fluorescent analog) .
- Hypoxia Mimetics: Co-treatment with CoCl2 (hypoxia inducer) increases resistance 3-fold, suggesting microenvironmental factors influence activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
